2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride
Overview
Description
2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride is a chemical compound with the molecular formula C14H21ClN2O2S It is known for its unique structure, which includes a piperazine ring, a phenoxy group, and a methylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-(methylsulfanyl)phenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.
Attachment of the Piperazine Ring: The phenoxy intermediate is then reacted with a piperazine derivative under suitable conditions to form the desired product.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the phenoxy and methylsulfanyl groups can modulate the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)ethanone hydrochloride
- 2-[4-(Methylsulfanyl)phenoxy]-1-(piperidin-1-yl)propan-1-one hydrochloride
- 2-[4-(Methylsulfanyl)phenoxy]-1-(morpholin-1-yl)propan-1-one hydrochloride
Uniqueness
2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride is unique due to the presence of the piperazine ring, which imparts specific pharmacological properties. The methylsulfanyl group also contributes to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-(4-methylsulfanylphenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S.ClH/c1-11(14(17)16-9-7-15-8-10-16)18-12-3-5-13(19-2)6-4-12;/h3-6,11,15H,7-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYHNWKSNFFBMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCNCC1)OC2=CC=C(C=C2)SC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.